Home > Products > Screening Compounds P136384 > Mercaptomerin sodium
Mercaptomerin sodium - 21259-76-7

Mercaptomerin sodium

Catalog Number: EVT-274912
CAS Number: 21259-76-7
Molecular Formula: C16H25HgNNa2O6S
Molecular Weight: 606 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mercaptomerin sodium is used to treat cardiac edema.
Overview

Mercaptomerin sodium is an organomercuric compound classified as an alpha-mercaptocarboxylic acid. It is characterized by the presence of a thiol group at the C-2 position of its carboxylic acid structure. The compound has the chemical formula C16H25HgNNa2O6S\text{C}_{16}\text{H}_{25}\text{HgN}\text{Na}_2\text{O}_6\text{S} and a molecular weight of approximately 606.01 g/mol. It is known for its diuretic properties and has been used in various medical applications, particularly in the treatment of conditions requiring fluid regulation .

Source and Classification

Mercaptomerin sodium is derived from mercaptomerin, which is itself an organomercuric compound. This class of compounds includes organic acids and derivatives, specifically categorized under carboxylic acids and their derivatives. The compound is recognized for its therapeutic applications, particularly in veterinary and human medicine .

Classification
  • Kingdom: Organic compounds
  • Super Class: Organic acids and derivatives
  • Class: Carboxylic acids and derivatives
  • Subclass: Alpha-mercaptocarboxylic acids
Synthesis Analysis

The synthesis of mercaptomerin sodium involves multiple steps, primarily focusing on the reaction of mercuric compounds with thiol-containing substrates. One notable method involves the reaction of mercuric acetate with methanol to form an intermediate that can be further processed into mercaptomerin sodium.

Methods and Technical Details

  1. Starting Materials: Mercuric acetate and methanol.
  2. Reaction Conditions: The reaction typically occurs at room temperature with stirring to ensure proper mixing.
  3. Intermediate Formation: The formation of a mercuric thiol intermediate is crucial for the subsequent steps leading to the final product.
  4. Final Product Isolation: The sodium salt form is obtained by neutralizing the acidic components with sodium hydroxide or sodium carbonate.
Molecular Structure Analysis

The molecular structure of mercaptomerin sodium can be represented in various formats, including SMILES and InChI notations. The compound features a complex arrangement that includes a trimethylcyclopentane core, a carboxylate group, and a thiol group attached to a mercury atom.

Structure Data

  • Molecular Formula: C16H25HgNNa2O6S\text{C}_{16}\text{H}_{25}\text{HgN}\text{Na}_2\text{O}_6\text{S}
  • CAS Registry Number: 21259-76-7
  • Average Molecular Mass: 606.01 g/mol
  • Monoisotopic Mass: 606.01 g/mol
Chemical Reactions Analysis

Mercaptomerin sodium participates in various chemical reactions typical of organomercuric compounds. These include nucleophilic attacks by thiols or amines, leading to the formation of new organomercurial derivatives.

Reactions and Technical Details

  1. Nucleophilic Substitution: The thiol group can undergo substitution reactions with electrophiles.
  2. Decomposition Reactions: Under certain conditions, mercaptomerin sodium may decompose, releasing mercury ions which can react with other substrates.
  3. Hydrolysis: In aqueous environments, it can hydrolyze to release mercaptan and other by-products.
Mechanism of Action

The mechanism by which mercaptomerin sodium exerts its diuretic effect involves its interaction with renal tissues, promoting increased excretion of sodium and water.

Process and Data

  1. Renal Interaction: The compound enhances renal blood flow and glomerular filtration rate.
  2. Electrolyte Balance: It influences electrolyte balance by inhibiting sodium reabsorption in renal tubules.
  3. Clinical Application Data: Studies indicate significant increases in urine output following administration in both human and veterinary contexts.
Physical and Chemical Properties Analysis

Mercaptomerin sodium exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Hygroscopic white powder.
  • Melting Point: Decomposes at 150-155 °C.
  • Solubility: Freely soluble in water; soluble in alcohol; practically insoluble in ether, benzene, and chloroform.

Chemical Properties

  • Reactivity: Reacts with strong bases to form salts; stable under normal conditions but sensitive to light.
  • Hygroscopic Nature: Absorbs moisture from the air, affecting storage conditions.
Applications

Mercaptomerin sodium has several scientific uses primarily related to its diuretic properties:

  1. Medical Applications: Used as a diuretic in treating conditions such as hypertension or edema.
  2. Veterinary Medicine: Employed similarly for fluid management in animals.
  3. Research Applications: Studied for its interactions with biological systems, particularly regarding mercury toxicity and detoxification mechanisms.
Historical Development and Evolution in Mercurial Diuretic Therapy

Emergence of Mercaptomerin Sodium in Mid-20th Century Pharmacotherapy

Mercaptomerin sodium emerged in the 1950s as an organomercurial diuretic, representing a chemical evolution aimed at improving the therapeutic index of earlier mercurial agents like mersalyl. Its molecular structure featured a mercury atom complexed with a thioglycolate moiety and a succinamide group, designed to enhance solubility and reduce local tissue irritation compared to inorganic mercury compounds. This structural refinement allowed for more predictable renal excretion patterns, where the compound dissociated to release mercuric ions primarily within the renal tubules. These ions inhibited sodium reabsorption in the proximal tubule and thick ascending limb of Henle by binding to sulfhydryl groups of transport proteins, thereby increasing sodium and water excretion without equivalent potassium loss—a distinct advantage over early mercurial agents [1] [6].

The compound’s development coincided with critical insights into congestive heart failure (CHF) pathophysiology, particularly the role of sodium retention in edema formation. Pre-thiazide diuretics were limited by toxicity and impractical administration routes, positioning mercaptomerin as a bridge toward more targeted sodium modulation. Its introduction aligned with growing pharmacological understanding that organomercurials could achieve nephron-specific effects while minimizing systemic mercury accumulation [6].

Table 1: Evolution of Mercurial Diuretics in Mid-20th Century

CompoundEraKey Chemical AdvancementPrimary Tubular Site of Action
Calomel (Mercurous Chloride)Pre-1930sInorganic mercuryProximal tubule
Mersalyl1930s-1940sOrganic complex (salyrgan)Proximal tubule, thick ascending limb
Mercaptomerin Sodium1950sThioglycolate-succinamide complexProximal tubule, thick ascending limb
ChlormerodrinLate 1950sRadioactive labeling potentialProximal tubule

Transition from Parenteral to Subcutaneous Administration Protocols

Mercaptomerin sodium was distinguished by its compatibility with subcutaneous administration, a significant departure from the intravenous or deep intramuscular routes required by earlier mercurials like mersalyl. This transition was enabled by the compound’s lower tissue irritancy profile, attributed to its stabilized mercury-thiol bond that reduced local necrosis risks. Pharmacodynamic studies indicated that subcutaneous delivery provided slower mercury release into systemic circulation, yielding a prolonged diuretic effect without peak plasma concentrations that could provoke acute renal toxicity. The shift aligned with emerging mid-century clinical priorities favoring outpatient management of chronic edema, as patients or caregivers could self-administer therapy outside hospital settings [1] [6].

This administration route also reflected practical compromises in bioavailability. While intravenous mercurials achieved near-instantaneous diuresis, mercaptomerin’s subcutaneous absorption exhibited variable latency (onset: 1–2 hours) and reduced peak efficacy compared to intravenous counterparts. However, its reliability in producing 24-hour sodium excretion of ~150–300 mEq proved sufficient for maintenance therapy in stable CHF. The protocol exemplified a broader trend toward balancing efficacy with tolerability in chronic disease management [6].

Role in Shifting Paradigms of Congestive Heart Failure Management

Mercaptomerin sodium operated within a therapeutic landscape where CHF management focused primarily on sodium restriction and decongestion. Its mechanism complemented low-sodium diets and digitalis, targeting the renin-angiotensin-aldosterone system (RAAS)-driven sodium retention that characterized chronic heart failure. By enhancing fractional sodium excretion up to 5–8% of filtered load—significantly higher than pre-mercurial therapies—it reduced edema-related hospitalizations and enabled earlier discharge in decompensated patients. This aligned with emerging recognition that fluid overload, not just low cardiac output, dictated morbidity in CHF [4] [7].

The agent’s decline began with thiazide introductions (1957–1958), which offered oral bioavailability and lower heavy metal toxicity risks. However, mercaptomerin demonstrated critical proof-of-concept: pharmacologically mediated sodium excretion could improve hemodynamics by reducing preload and ventricular wall stress, a principle later leveraged in loop diuretics. Its use in renal impairment also foreshadowed the limitations of subsequent diuretics; mercury’s dependency on glomerular filtration for tubular delivery rendered it ineffective in advanced renal failure, highlighting the need for non-renal clearance-dependent agents [6] [7].

Table 2: Mercaptomerin Sodium vs. Contemporary CHF Therapies (1950s)

Therapeutic ApproachPrimary ActionEffect on EdemaLimitations in CHF Context
Low-sodium dietReduced Na+ intakeSlow preventionPoor adherence, malnutrition risk
Digitalis glycosidesIncreased contractilityIndirect (improved perfusion)Narrow therapeutic index, arrhythmias
Mercaptomerin sodiumEnhanced Na+/H2O excretionDirect reductionSubcutaneous route, mercury toxicity
Ammonium chlorideAcidification (potentiates Hg)Adjuvant onlyAcidosis, gastric irritation

Mercaptomerin’s legacy resides in its role as a transitional technology that validated sodium modulation as central to CHF decongestion. Its chemical design directly informed later organomercurials like chlormerodrin, while its limitations accelerated oral diuretic development. The compound disappeared from formularies by the 1970s but exemplified iterative pharmacotherapy advancement in cardiorenal medicine [6] [7].

Properties

CAS Number

21259-76-7

Product Name

Mercaptomerin sodium

IUPAC Name

disodium;carboxylatomethylsulfanyl-[3-[(3-carboxylato-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury

Molecular Formula

C16H25HgNNa2O6S

Molecular Weight

606 g/mol

InChI

InChI=1S/C14H24NO4.C2H4O2S.Hg.2Na/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;3-2(4)1-5;;;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);5H,1H2,(H,3,4);;;/q;;3*+1/p-3

InChI Key

RQXWFEXQGWCOGQ-UYJLKULWSA-K

SMILES

CC1(C(CCC1(C)C(=O)[O-])C(=O)NCC(C[Hg]SCC(=O)[O-])OC)C.[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

mercaptomerin
mercaptomerin sodium
mercaptomerin, disodium salt
mercaptomerine
thiomerin

Canonical SMILES

CC1(C(CCC1(C)C(=O)[O-])C(=O)NCC(C[Hg]SCC(=O)[O-])OC)C.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.